molecular formula C17H13Cl2N B13963918 5,7-Dichloro-2-(3,5-dimethylphenyl)quinoline

5,7-Dichloro-2-(3,5-dimethylphenyl)quinoline

Cat. No.: B13963918
M. Wt: 302.2 g/mol
InChI Key: PZNIWKPGHJLUOD-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-(3,5-dimethylphenyl)quinoline is a chemical compound with the molecular formula C17H13Cl2N. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions and a 3,5-dimethylphenyl group at the 2nd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-(3,5-dimethylphenyl)quinoline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various quinoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-(3,5-dimethylphenyl)quinoline undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form various derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to the formation of quinoline N-oxides or reduced quinoline derivatives.

Scientific Research Applications

5,7-Dichloro-2-(3,5-dimethylphenyl)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-(3,5-dimethylphenyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, in medicinal chemistry, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: A simpler quinoline derivative with a single chlorine atom.

    3,5-Dimethylphenylquinoline: A quinoline derivative with a 3,5-dimethylphenyl group but without chlorine atoms.

Uniqueness

5,7-Dichloro-2-(3,5-dimethylphenyl)quinoline is unique due to the presence of both chlorine atoms and the 3,5-dimethylphenyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H13Cl2N

Molecular Weight

302.2 g/mol

IUPAC Name

5,7-dichloro-2-(3,5-dimethylphenyl)quinoline

InChI

InChI=1S/C17H13Cl2N/c1-10-5-11(2)7-12(6-10)16-4-3-14-15(19)8-13(18)9-17(14)20-16/h3-9H,1-2H3

InChI Key

PZNIWKPGHJLUOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC3=C(C=C2)C(=CC(=C3)Cl)Cl)C

Origin of Product

United States

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